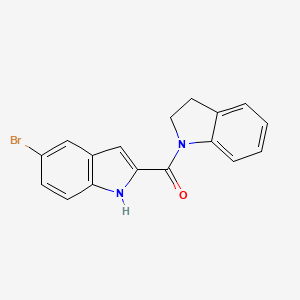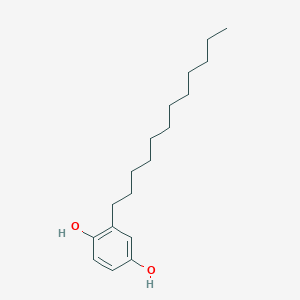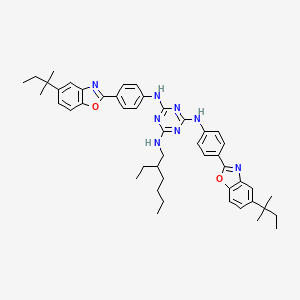![molecular formula C19H22N4O B14154515 1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 544664-61-1](/img/structure/B14154515.png)
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea is an organic compound that features a cyclohexyl group, a phenyldiazenyl group, and a phenylurea group
Vorbereitungsmethoden
The synthesis of 1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves the reaction of cyclohexyl isocyanate with 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in a solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea can be compared with similar compounds such as:
1-cyclohexyl-3-phenylurea: This compound lacks the phenyldiazenyl group and has different chemical and biological properties.
1-cyclohexyl-3-(3,4-dichlorophenyl)urea: This compound has dichloro substituents on the phenyl ring, which can alter its reactivity and biological activity.
1-cyclohexyl-3-(p-tolyl)urea: This compound has a methyl group on the phenyl ring, which can influence its chemical behavior and applications
Eigenschaften
CAS-Nummer |
544664-61-1 |
|---|---|
Molekularformel |
C19H22N4O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C19H22N4O/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,24) |
InChI-Schlüssel |
NKZVELSBPKUXIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)



![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)


![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)

![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
